molecular formula C14H10N2O B5582890 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one

7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one

Cat. No.: B5582890
M. Wt: 222.24 g/mol
InChI Key: HBIWCEFNSGRROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one: is a heterocyclic compound with a complex structure that includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The exact industrial methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biology, this compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its structure may mimic natural substrates or inhibitors, making it useful in biochemical research.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry: In industry, this compound can be used in the development of new materials with specific properties. Its aromatic structure may contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one involves its interaction with specific molecular targets. These interactions can inhibit or activate biological pathways, depending on the context. The exact molecular targets and pathways involved can vary, but they often include enzymes and receptors that play crucial roles in cellular processes.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Comparison: Compared to these similar compounds, 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one has a unique structure that may confer different chemical and biological properties. For example, its specific arrangement of aromatic rings and functional groups can result in distinct reactivity and interaction profiles, making it a valuable compound for specialized applications.

Properties

IUPAC Name

1,3-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-2,4,6,8(16),9,11(15)-hexaen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-12-6-7-16-8-15-11-3-1-2-9-4-5-10(12)14(16)13(9)11/h1-5,8H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIWCEFNSGRROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC3=CC=CC4=C3C2=C(C1=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID4245397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 2
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 3
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 4
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 5
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 6
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.